molecular formula C14H10FN B3024927 4-Cyanomethyl-4'-fluorobiphenyl CAS No. 32193-98-9

4-Cyanomethyl-4'-fluorobiphenyl

Cat. No. B3024927
CAS RN: 32193-98-9
M. Wt: 211.23 g/mol
InChI Key: UYVRVRSTVWIIAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Cyanomethyl-4’-fluorobiphenyl is characterized by a dihedral angle between the two ring planes of 30.28 degrees . This is in contrast to the planar biphenyl and 4,4’-difluorobiphenyl molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanomethyl-4’-fluorobiphenyl can be found in databases like PubChem and ChemicalBook . These resources provide information on the compound’s structure, chemical names, classification, and more .

Scientific Research Applications

Biodegradation and Biotransformation

Organofluorine compounds like 4-Cyanomethyl-4’-fluorobiphenyl can be degraded by microorganisms . This process involves either specific enzymatic hydrolysis of the C–F bond or transformation by catabolic enzymes with broad substrate specificities . This application is particularly important in environmental science, as it helps to understand and mitigate the environmental impact of organofluorine compounds .

Organic Building Blocks

4-Cyanomethyl-4’-fluorobiphenyl is used as an organic building block in chemical synthesis . It can be used to construct more complex molecules for various applications, including the development of new materials and pharmaceuticals .

Catalysis

The unique properties of 4-Cyanomethyl-4’-fluorobiphenyl can be leveraged in catalysis. The presence of the fluorine atom can influence the reactivity of the molecule, making it a potential candidate for use in catalytic processes.

Drug Discovery

The incorporation of fluorine into organic compounds can alter their properties, potentially improving their efficacy as drugs . Therefore, 4-Cyanomethyl-4’-fluorobiphenyl could be used in the discovery and development of new pharmaceuticals .

Advanced Material Synthesis

4-Cyanomethyl-4’-fluorobiphenyl can be used in the synthesis of advanced materials. Its unique structure and properties can contribute to the development of materials with novel characteristics.

Environmental Monitoring

Given its potential for biodegradation, 4-Cyanomethyl-4’-fluorobiphenyl could be used as a marker in environmental monitoring . Its presence and degradation products can provide information about the fate of organofluorine compounds in the environment .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Cyanomethyl)phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(4-fluorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVRVRSTVWIIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanomethyl-4'-fluorobiphenyl

Synthesis routes and methods

Procedure details

The method described in Example 3 (step 3.2.) is used. Starting from 4.12 g (32.48 mmol) of (4-bromophenyl)acetonitrile, 5 g (35.73 mmol) of 4-fluorophenylboronic acid, 32.48 ml (64.96 mmol) of aqueous sodium carbonate (2M) solution and 1.24 g (1.07 mmol) of palladium tetrakis(triphenylphosphine), 3.3 g of pure product are obtained in the form of a white solid, following chromatography on silica gel, eluting with a 15/85 mixture of ethyl acetate and cyclohexane.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
32.48 mL
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
1.24 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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